Vinyl p-chlorobenzenesulphonate
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Overview
Description
Vinyl p-chlorobenzenesulphonate is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a vinyl group, and a chlorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl p-chlorobenzenesulphonate can be synthesized through various methods. One common approach involves the reaction of p-chlorobenzenesulfonyl chloride with vinyl alcohol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Vinyl p-chlorobenzenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom on the benzene ring.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while addition reactions with halogens can produce halogenated derivatives .
Scientific Research Applications
Vinyl p-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonate esters and other functionalized compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Research into potential pharmaceutical applications includes the development of enzyme inhibitors and other bioactive molecules.
Industry: This compound is used in the production of polymers, coatings, and other materials due to its reactivity and stability .
Mechanism of Action
The mechanism by which vinyl p-chlorobenzenesulphonate exerts its effects involves the reactivity of the vinyl group and the sulfonate ester. The vinyl group can undergo nucleophilic addition reactions with thiol groups in proteins, leading to the formation of covalent bonds. This reactivity makes it a potent inhibitor of enzymes that contain active site cysteine residues. The sulfonate ester group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Vinyl sulfonate: Similar in structure but lacks the chlorine atom on the benzene ring.
Vinyl acetate: Contains an acetate group instead of the sulfonate group.
Vinyl bromide: Has a bromine atom instead of the sulfonate group.
Uniqueness
Vinyl p-chlorobenzenesulphonate is unique due to the presence of both the vinyl group and the p-chlorobenzenesulfonate moiety. This combination provides distinct reactivity and stability, making it valuable in various applications. The chlorine atom on the benzene ring can also influence the compound’s reactivity and interactions with other molecules, distinguishing it from other vinyl derivatives .
Properties
CAS No. |
84753-07-1 |
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Molecular Formula |
C8H7ClO3S |
Molecular Weight |
218.66 g/mol |
IUPAC Name |
ethenyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 |
InChI Key |
AOLDJEQPBSWTNK-UHFFFAOYSA-N |
Canonical SMILES |
C=COS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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